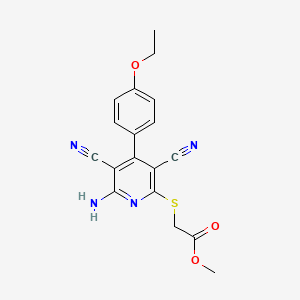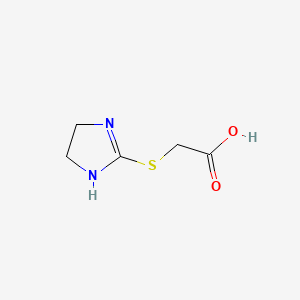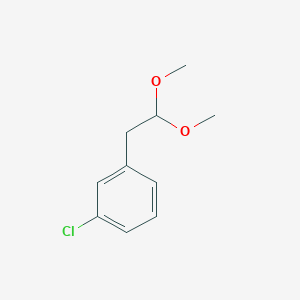
1-Chloro-3-(2,2-dimethoxyethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-(2,2-dimethoxyethyl)benzene is an organic compound with the molecular formula C10H13ClO2. It is a colorless liquid with a sweet, floral odor and is commonly used in organic synthesis . This compound is part of the benzene family, where a chlorine atom and a 2,2-dimethoxyethyl group are substituted on the benzene ring.
准备方法
The synthesis of 1-Chloro-3-(2,2-dimethoxyethyl)benzene typically involves the chlorination of 3-(2,2-dimethoxyethyl)benzene. This can be achieved through various methods, including:
Direct Chlorination: Using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) at elevated temperatures.
Substitution Reactions: Starting from 3-(2,2-dimethoxyethyl)benzene, a nucleophilic substitution reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chlorine atom.
Industrial production methods often involve large-scale chlorination processes with stringent control over reaction conditions to ensure high yield and purity of the product.
化学反应分析
1-Chloro-3-(2,2-dimethoxyethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or alkoxides (OR-).
Oxidation: The 2,2-dimethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Chloro-3-(2,2-dimethoxyethyl)benzene has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Material Science: Used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: Employed in the study of enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules
作用机制
The mechanism of action of 1-Chloro-3-(2,2-dimethoxyethyl)benzene involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the 2,2-dimethoxyethyl group can undergo oxidation or reduction. These interactions can affect various biochemical pathways and enzyme activities, making it a valuable tool in biochemical research .
相似化合物的比较
1-Chloro-3-(2,2-dimethoxyethyl)benzene can be compared with similar compounds such as:
1-Chloro-2-(2,2-dimethoxyethyl)benzene: Similar structure but with the chlorine atom in a different position, leading to different reactivity and applications.
1-Bromo-3-(2,2-dimethoxyethyl)benzene: Bromine atom instead of chlorine, which can affect the compound’s reactivity and the types of reactions it undergoes.
1-Chloro-3-(2,2-dihydroxyethyl)benzene:
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
属性
IUPAC Name |
1-chloro-3-(2,2-dimethoxyethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-12-10(13-2)7-8-4-3-5-9(11)6-8/h3-6,10H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFDKNFRSDFQDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC(=CC=C1)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
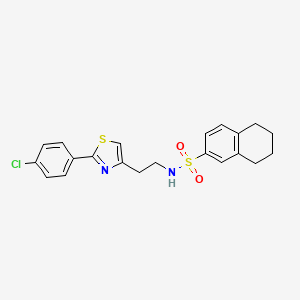
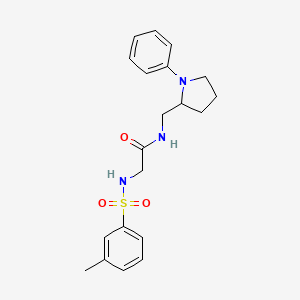
![N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2392083.png)
![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2392084.png)
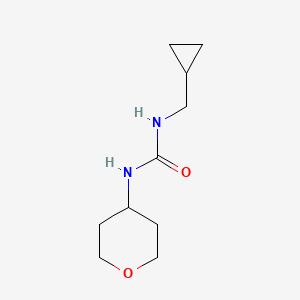

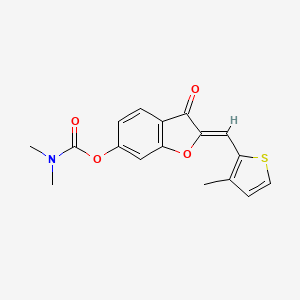
![3-[(2-amino-1,3-thiazol-5-yl)methyl]benzonitrile hydrochloride](/img/structure/B2392093.png)

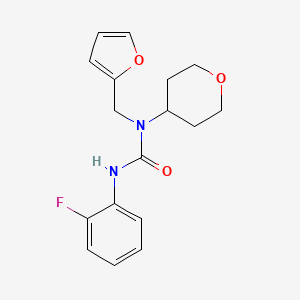
![N-[(3-Chloro-4-fluorophenyl)methyl]oxirane-2-carboxamide](/img/structure/B2392098.png)
